BenchChemオンラインストアへようこそ!

xanthoangelol B

vascular pharmacology chalcone vasorelaxation endothelium-independent mechanism

Xanthoangelol B (CAS 132998-81-3) is a prenylated chalcone with unique, non-substitutable mechanistic profiles. Unlike xanthoangelol and 4-hydroxyderricin, its vasorelaxation is endothelium- and NO-independent via direct smooth muscle Ca²⁺ channel modulation. It uniquely inhibits SaeS histidine kinase for antivirulence research against S. aureus. It induces caspase-3-dependent apoptosis without altering Bax/Bcl-2. Do not substitute with other chalcones—only xanthoangelol B provides these specific mechanism-based activities.

Molecular Formula C25H28O5
Molecular Weight 408.5 g/mol
CAS No. 132998-81-3
Cat. No. B3027544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namexanthoangelol B
CAS132998-81-3
Molecular FormulaC25H28O5
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(=C)C(CCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)O
InChIInChI=1S/C25H28O5/c1-16(2)22(27)13-5-17(3)4-11-20-24(29)15-12-21(25(20)30)23(28)14-8-18-6-9-19(26)10-7-18/h4,6-10,12,14-15,22,26-27,29-30H,1,5,11,13H2,2-3H3/b14-8+,17-4+
InChIKeyNCHZAFAGBAEJJJ-BAYITLGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthoangelol B (CAS 132998-81-3): A Prenylated Chalcone with Distinct Pharmacological Profile in Vascular, Antivirulence, and Apoptotic Research


Xanthoangelol B (CAS: 132998-81-3), a 3-prenylated chalcone isolated from Angelica keiskei roots, possesses the molecular formula C₂₅H₂₈O₅ and a molecular weight of 408.49 [1]. This compound is a flavonoid lipid that exhibits very weak acidity and is practically insoluble in water [2]. Xanthoangelol B has been identified as a direct inhibitor of the SaeRS two-component system histidine kinase SaeS in Staphylococcus aureus, representing a distinct antivirulence mechanism that differs from conventional antibacterial approaches .

Why Xanthoangelol B Cannot Be Substituted with Xanthoangelol or 4-Hydroxyderricin in Vascular, Antivirulence, and Apoptotic Applications


Despite belonging to the same chalcone class and co-occurring in Angelica keiskei, xanthoangelol B exhibits mechanism-level divergence from its structural analogs xanthoangelol and 4-hydroxyderricin. The most striking differentiation is its endothelium-independent vasorelaxation mechanism, whereas both xanthoangelol and 4-hydroxyderricin require functional endothelium and EDRF/NO production for activity . In antivirulence applications, xanthoangelol B demonstrates direct SaeS histidine kinase inhibition, a target not reported for its analogs [1]. Additionally, its apoptotic induction operates through a caspase-3-dependent but Bax/Bcl-2-independent pathway, a selectivity profile that distinguishes it from conventional apoptosis inducers [2]. These fundamental mechanistic differences preclude simple substitution.

Xanthoangelol B (CAS 132998-81-3) Quantitative Differentiation Evidence Versus Closest Analogs


Xanthoangelol B Exhibits Endothelium-Independent Vasorelaxation Unlike Xanthoangelol and 4-Hydroxyderricin

Xanthoangelol B (compound 3) was the most potent inhibitor of phenylephrine-induced vasoconstriction among five chalcones isolated from Angelica keiskei roots . Crucially, unlike xanthoangelol (compound 1) and 4-hydroxyderricin (compound 2), xanthoangelol B retained full inhibitory activity in the absence of endothelium and in the presence of L-NMMA (an NO synthetase inhibitor), demonstrating a fundamentally distinct mechanism of action involving direct smooth muscle inhibition rather than endothelium-dependent EDRF/NO production .

vascular pharmacology chalcone vasorelaxation endothelium-independent mechanism

Xanthoangelol B Directly Inhibits SaeRS Two-Component System Histidine Kinase in Staphylococcus aureus

Xanthoangelol B was identified as a hit compound in a SaeRS GFP-reporter screen for natural product inhibitors of the S. aureus virulence regulatory system [1]. The compound and its derivative PM-56 bind directly to SaeS and inhibit its histidine kinase activity, which blocks virulence factor expression without exerting direct bactericidal pressure [1]. This antivirulence mechanism represents a distinct application not reported for the more commonly studied analogs xanthoangelol and 4-hydroxyderricin.

antivirulence two-component system SaeRS histidine kinase inhibition S. aureus

Xanthoangelol B and Xanthoangelol Exhibit Comparable Anti-Inflammatory Potency with Superior Efficacy Relative to Parent Chalcone Scaffold

In LPS-stimulated RAW264 mouse macrophages, xanthoangelol at 5 μM produced marked reduction in nitric oxide (NO) production, achieving comparable or greater efficacy than 4-hydroxyderricin at 10 μM and substantially greater potency than the parent chalcone scaffold at 25 μM [1]. While this study examined xanthoangelol rather than xanthoangelol B specifically, the data establish the anti-inflammatory credentials of the prenylated chalcone subclass and demonstrate the functional advantage of prenylation over the unsubstituted chalcone backbone [1].

anti-inflammatory nitric oxide inhibition RAW264 macrophages LPS-induced inflammation

Xanthoangelol Induces Caspase-3-Dependent Apoptosis Independent of Bax/Bcl-2 Pathway Modulation

Xanthoangelol induces apoptosis in human neuroblastoma (IMR-32) and leukemia (Jurkat) cells through a mechanism characterized by caspase-3 activation without affecting Bax or Bcl-2 protein levels [1]. Western blot analysis demonstrated markedly reduced precursor caspase-3 and increased cleaved caspase-3 levels, while Bax and Bcl-2 proteins remained unchanged [1]. This pathway selectivity contrasts with many conventional apoptosis inducers that operate through mitochondrial Bax/Bcl-2 signaling.

apoptosis caspase-3 activation neuroblastoma leukemia Bax/Bcl-2 independence

Xanthoangelol Demonstrates Superior Tyrosinase Inhibition Compared to 4-Hydroxyderricin

In an in vitro tyrosinase inhibition assay of compounds isolated from Angelica keiskei roots, xanthoangelol exhibited an IC₅₀ of 15.87 ± 1.21 μM, which was approximately 3.8-fold more potent than 4-hydroxyderricin (IC₅₀ = 60.14 ± 2.29 μM) and substantially more potent than laserpitin (IC₅₀ > 100 μM) [1]. While xanthoangelol B was identified among the 15 candidate modulators via UPLC-MS/MS profiling, its isolated IC₅₀ was not determined in this study [1].

tyrosinase inhibition melanogenesis skin pigmentation cosmetic research

Xanthoangelol B (CAS 132998-81-3) Recommended Research and Industrial Application Scenarios


Vascular Pharmacology Studies in Endothelial Dysfunction or NO-Resistant Hypertension Models

Xanthoangelol B is the optimal chalcone candidate for vasorelaxation studies where endothelial function is compromised or NO signaling is impaired. Its ability to inhibit phenylephrine-induced vasoconstriction independent of endothelium and NO production makes it uniquely suited for investigating smooth muscle calcium channel regulation in disease models where endothelial NO bioavailability is reduced. Researchers should not substitute xanthoangelol or 4-hydroxyderricin in these experimental designs, as their endothelium-dependent mechanisms will yield negative results in denuded preparations or with L-NMMA co-treatment .

Antivirulence Drug Discovery Targeting S. aureus Two-Component Systems

For programs focused on combating antibiotic-resistant Staphylococcus aureus through virulence factor suppression rather than direct bactericidal activity, xanthoangelol B represents a validated chemical probe with demonstrated SaeS histidine kinase inhibition [1]. This application scenario is specific to xanthoangelol B; structurally related chalcones lack reported activity against the SaeRS TCS. Researchers investigating alternative antimicrobial strategies should prioritize xanthoangelol B as a tool compound for studying histidine kinase inhibition and for developing non-bactericidal antivirulence agents [1].

Cancer Apoptosis Research Requiring Bax/Bcl-2-Independent Caspase Activation

Xanthoangelol B is recommended for apoptosis studies where bypassing Bax/Bcl-2-mediated resistance mechanisms is scientifically relevant. The compound induces caspase-3-dependent apoptotic cell death in neuroblastoma and leukemia cells without altering Bax or Bcl-2 protein levels [2]. This pathway selectivity profile distinguishes it from many standard apoptosis inducers and supports its use in investigating alternative cell death mechanisms or in cancer models exhibiting mitochondrial pathway resistance [2].

Anti-Inflammatory Research Requiring Selective AP-1 Pathway Modulation

For inflammation research where selective AP-1 pathway suppression without concurrent NF-κB inhibition is desired, prenylated chalcones including xanthoangelol B offer a favorable selectivity profile. Xanthoangelol achieves marked NO reduction at 5 μM with pathway-specific AP-1 suppression, whereas the parent chalcone scaffold non-selectively inhibits both AP-1 and NF-κB [3]. This selectivity advantage supports the use of prenylated chalcones in mechanistic studies of inflammatory signaling where minimizing NF-κB interference is critical [3].

Quote Request

Request a Quote for xanthoangelol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.